4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as TCMDC-135051 and is known for its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of TCMDC-135051 involves its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, TCMDC-135051 destabilizes these oncogenic proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, TCMDC-135051 has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. TCMDC-135051 has also been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis, which is the causative agent of tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TCMDC-135051 for lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of TCMDC-135051 is its solubility. This compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TCMDC-135051. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to TCMDC-135051. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in clinical trials. Overall, TCMDC-135051 has the potential to be a valuable tool for the development of new cancer therapies and the understanding of the mechanisms of cancer cell growth and apoptosis.
Synthesemethoden
The synthesis of TCMDC-135051 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2,4-dichloromorpholine with 3-aminobenzoic acid to form 2,4-dichloromorpholine-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride to form 2,4-dichloromorpholine-3-(thiophene-2-carbonyl)carboxylic acid. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form TCMDC-135051.
Wissenschaftliche Forschungsanwendungen
TCMDC-135051 has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TCMDC-135051 inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c18-15(22)13-10-21(6-7-25-13)17(24)20-12-4-1-3-11(9-12)19-16(23)14-5-2-8-26-14/h1-5,8-9,13H,6-7,10H2,(H2,18,22)(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKVHANZUEQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.